molecular formula C12H23FN2O2 B1485058 Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate CAS No. 1824467-83-5

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate

Cat. No. B1485058
CAS RN: 1824467-83-5
M. Wt: 246.32 g/mol
InChI Key: RZYCZJFHVWKUCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with tert-butyl 4-nitrobenzoate or 4-methyl benzoic acid . The specific synthesis steps for “Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate” are not available in the retrieved information.

Scientific Research Applications

Metabolic Pathway Investigation

The study of the in vitro metabolism of novel compounds, such as dipeptidyl peptidase-4 inhibitors, involves investigating their metabolic pathways using hepatic microsomal systems. In one study, a compound structurally related to tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate underwent various metabolic reactions, including hydroxylation and carbonyl reduction, leading to the formation of several metabolites. One metabolite, in particular, underwent C-demethylation, a process facilitated by nonenzymatic decarboxylation, highlighting the compound's metabolic versatility and the role of structural moieties in its metabolic fate (H. Yoo et al., 2008).

Synthetic Methodology Development

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its role in the synthesis of omisertinib (AZD9291), a potent medication, has been documented. Researchers have developed rapid synthetic methods for such intermediates, demonstrating their pivotal role in drug development and highlighting the importance of efficient synthetic routes for complex molecules (Bingbing Zhao et al., 2017).

Material Science Applications

In material science, derivatives of tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate have been used to synthesize new polyamides with specific properties. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various applications, demonstrating the compound's versatility beyond pharmaceuticals (S. Hsiao et al., 2000).

Fluorination Agent Development

The development of novel fluorinating agents highlights another application area. Tert-butyl derivatives, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown superior utility as deoxofluorinating agents due to their high thermal stability and resistance to aqueous hydrolysis. These agents facilitate various fluorination reactions, contributing to the synthesis of fluorinated analogs, which are crucial in drug discovery due to the unique properties imparted by fluorine atoms (T. Umemoto et al., 2010).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-4-5-12(13,9-14)6-8-15/h4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCZJFHVWKUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate
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